(2-Amino-4-chlorophenyl)methanol
Overview
Description
(2-Amino-4-chlorophenyl)methanol is an organic compound with the molecular formula C7H8ClNO and a molecular weight of 157.60 g/mol. It is characterized by the presence of an amino group (-NH2) and a chloro group (-Cl) on a benzene ring, with a methanol (-CH2OH) group attached to the benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 2-chloro-4-nitrobenzaldehyde. The nitro group is reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon).
Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium chloride reacts with formaldehyde, followed by hydrolysis to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced catalyst systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-amino-4-chlorobenzaldehyde using oxidizing agents like manganese dioxide (MnO2).
Reduction: The compound can undergo reduction reactions, such as the reduction of the nitro group to an amino group in the synthetic route mentioned earlier.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2), hydrogen peroxide (H2O2), and chromium(VI) oxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder with hydrochloric acid (HCl).
Substitution: Various nucleophiles such as alkyl halides, amines, and alcohols under appropriate conditions.
Major Products Formed:
Oxidation: 2-Amino-4-chlorobenzaldehyde.
Reduction: 2-Amino-4-chlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Amino-4-chlorophenyl)methanol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the field of medicinal chemistry.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-Amino-4-chlorophenyl)methanol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
(2-Amino-4-chlorophenyl)methanol is structurally similar to other compounds such as 2-amino-4-chlorobenzyl alcohol, 2-amino-3-methylbenzyl alcohol, and 4-nitrophenethyl alcohol. its unique combination of functional groups and molecular structure sets it apart, making it suitable for specific applications that other similar compounds may not be able to fulfill.
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Properties
IUPAC Name |
(2-amino-4-chlorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDGPJDWJIFUDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399730 | |
Record name | (2-amino-4-chlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37585-16-3 | |
Record name | (2-amino-4-chlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-amino-4-chlorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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